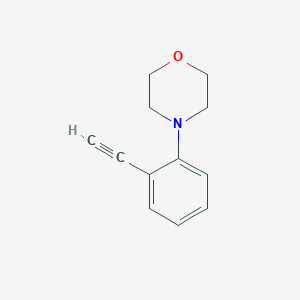
4-(2-Ethynylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethynylphenyl)morpholine is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It features a morpholine ring substituted with a 2-ethynylphenyl group
Preparation Methods
The synthesis of 4-(2-Ethynylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethynylbenzene and morpholine.
Coupling Reaction: The key step involves a coupling reaction between 2-ethynylbenzene and morpholine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Chemical Reactions Analysis
4-(2-Ethynylphenyl)morpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Ethynylphenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(2-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, morpholine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
4-(2-Ethynylphenyl)morpholine can be compared with other morpholine derivatives such as:
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(2-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-11-5-3-4-6-12(11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 |
InChI Key |
QXDAFVLVIFCNOX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


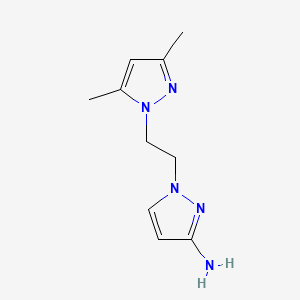
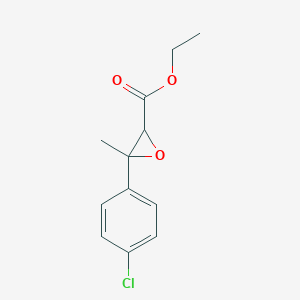
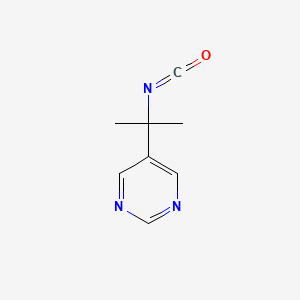
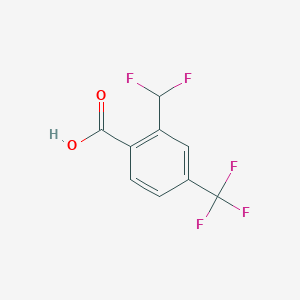
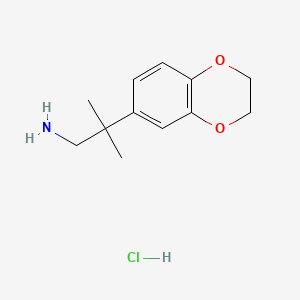
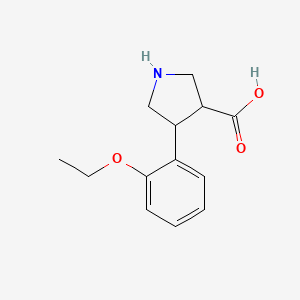
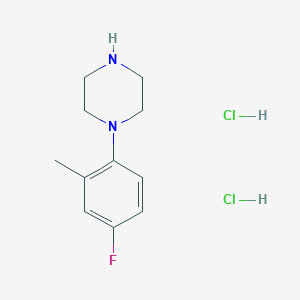
![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

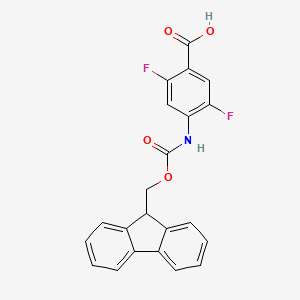
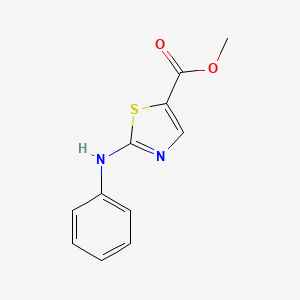
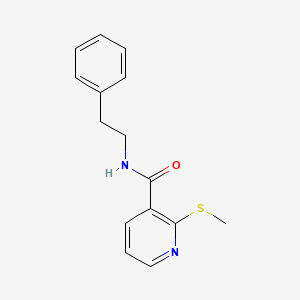
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
